SGI-7079 is a small molecule inhibitor specifically targeting the AXL receptor tyrosine kinase, which is a member of the TAM family of receptors. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those exhibiting resistance to conventional therapies. The name "AXL" is derived from the Greek word "anexelekto," meaning uncontrolled, reflecting its role in cancer progression.
SGI-7079 was initially developed by researchers at The University of Texas System and has been classified as an investigational drug with its highest research and development status currently pending. It primarily functions as an anti-cancer agent by inhibiting the activity of the AXL receptor, which is implicated in tumor survival, migration, and invasion pathways .
The synthesis of SGI-7079 involves a series of organic reactions designed to create a compound that specifically inhibits the AXL receptor. While detailed proprietary methods are not publicly disclosed, the general approach includes:
SGI-7079 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The compound's empirical formula is , and it has a molecular weight of approximately 455.53 g/mol. The structure features:
The chemical reactivity of SGI-7079 is primarily focused on its interaction with the AXL receptor. Upon administration:
The mechanism through which SGI-7079 exerts its anti-cancer effects involves several steps:
SGI-7079 exhibits several notable physical and chemical properties:
SGI-7079 is being explored for various scientific uses, particularly in oncology:
The TAM receptor tyrosine kinase family comprises three members: TYRO3, AXL, and MERTK. These receptors share a conserved structural architecture featuring:
Table 1: TAM Receptor Family Characteristics
Receptor | Chromosomal Locus | Primary Ligand | Key Structural Domains |
---|---|---|---|
AXL | 19q13.2 | GAS6 | 2 IgL, 2 FNIII |
TYRO3 | 15q15.1 | GAS6/Protein S | 2 IgL, 2 FNIII |
MERTK | 2q14.1 | GAS6/Tulp-1 | 2 IgL, 2 FNIII |
The GAS6-AXL axis initiates multiple oncogenic signaling cascades:
Table 2: Key Downstream Effectors of AXL Signaling
Pathway | Key Molecules | Biological Outcomes |
---|---|---|
PI3K/AKT/mTOR | PI3K, AKT, mTOR | Cell survival, metabolic reprogramming |
RAS/RAF/MEK/ERK | GRB2, SOS, RAS, ERK | Proliferation, migration |
JAK/STAT | JAK2, STAT3/5 | Immune evasion, cytokine production |
NF-κB | IKK, RELA, BCL-2 | Anti-apoptosis, EMT induction |
AXL overexpression correlates with aggressive tumor phenotypes across multiple cancers:
Table 3: Clinical Correlates of AXL Overexpression in Cancers
Cancer Type | Overexpression Frequency | Clinical Correlates |
---|---|---|
Non-small cell lung | 60–75% | EGFR TKI resistance, poor OS |
Hepatocellular | 50–70% in TECs | Portal vein metastasis, reduced DFS |
Pancreatic ductal | 70% | Gemcitabine resistance, distant metastasis |
Inflammatory breast | >60% | Metastasis, PD-1 inhibitor resistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7